
1,1-Dimethyl-1H-plumbirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-1H-plumbirene is a chemical compound that belongs to the class of organolead compounds It is characterized by the presence of a lead atom bonded to a 1H-plumbirene ring, with two methyl groups attached to the lead atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1H-plumbirene typically involves the reaction of lead-containing precursors with organic reagents under controlled conditions. One common method involves the reaction of lead(II) acetate with dimethyl sulfoxide (DMSO) and a suitable base, such as sodium hydroxide, to form the desired compound. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the plumbirene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-1H-plumbirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead atom to a lower oxidation state.
Substitution: The methyl groups attached to the lead atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-1H-plumbirene has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activity and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-1H-plumbirene involves its interaction with molecular targets and pathways within a given system. The lead atom in the compound can form coordination complexes with various ligands, influencing its reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethyllead: Another organolead compound with four methyl groups attached to the lead atom.
Trimethyllead chloride: A compound with three methyl groups and one chloride attached to the lead atom.
Dimethyllead dichloride: A compound with two methyl groups and two chlorides attached to the lead atom.
Uniqueness
1,1-Dimethyl-1H-plumbirene is unique due to its specific structural arrangement and the presence of the 1H-plumbirene ring This structural feature imparts distinct chemical and physical properties, making it different from other organolead compounds
Eigenschaften
CAS-Nummer |
834915-81-0 |
|---|---|
Molekularformel |
C4H8Pb |
Molekulargewicht |
263 g/mol |
IUPAC-Name |
1,1-dimethylplumbirene |
InChI |
InChI=1S/C2H2.2CH3.Pb/c1-2;;;/h1-2H;2*1H3; |
InChI-Schlüssel |
GINMFDWMHOOINB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Pb]1(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)

![1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one](/img/structure/B14190215.png)
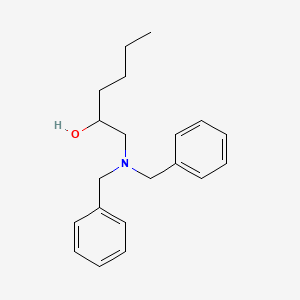
![(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone](/img/structure/B14190223.png)
![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
![4-[(2-Phenoxyhexyl)oxy]benzoic acid](/img/structure/B14190236.png)
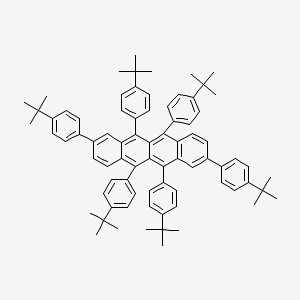

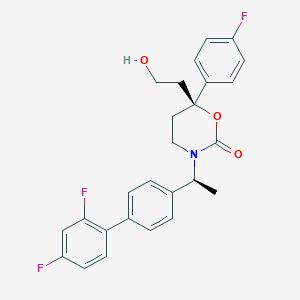

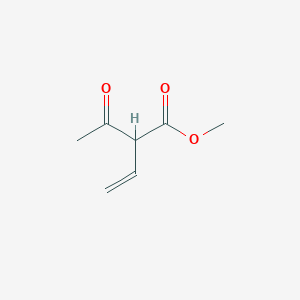
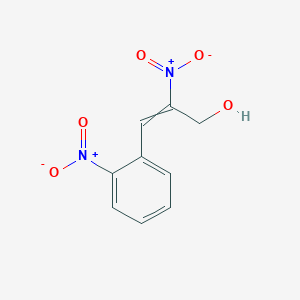
![3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole](/img/structure/B14190276.png)
